Mass Increase and Predicted Physicochemical Shift Relative to the Non‑Fluorinated Biphenyl Analog
Replacement of the terminal phenyl hydrogen with fluorine increases the molecular weight by 17.99 g mol⁻¹ and is predicted to raise logP by approximately 0.3–0.5 log units, a magnitude known to enhance membrane permeability while retaining aqueous solubility in lead-like chemical space . The target compound also displays a higher predicted density (1.245 g cm⁻³) than the non‑fluorinated analog, consistent with the compact, electronegative fluorine atom packing more densely .
ΔlogP ~ +0.3–0.5 (predicted)
| Evidence Dimension | Molecular weight and predicted physicochemical properties |
|---|---|
| Target Compound Data | MW 265.29 g mol⁻¹; density 1.245 ± 0.06 g cm⁻³; BP 510.4 ± 42.0 °C |
| Comparator Or Baseline | 4-([1,1′-Biphenyl]-4-yl)pyrimidin-2-amine: MW 247.3 g mol⁻¹; density and BP not reported |
| Quantified Difference | ΔMW = +17.99 g mol⁻¹; estimated ΔlogP ≈ +0.3–0.5 (class-level inference) [1] |
| Conditions | Computational prediction (ACD/Labs or analogous); experimental confirmation not available |
Why This Matters
The increased molecular weight and lipophilicity of the fluorinated compound can improve passive membrane permeability and target‑binding complementarity, directly influencing lead‑optimisation decisions when selecting a starting scaffold.
- [1] Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science 2007, 317, 1881–1886. (Class‑level benchmark for ΔlogP effect of aromatic fluorine substitution). View Source
